Field: Organic Chemistry
Methods: The compound reacts with aromatic aldehydes and TaCl5 in 1,2-dichloroethane at 23°C for 24 hours, followed by hydrolysis .
Results: The reaction yields substituted 4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylates with good yield, demonstrating a new reaction type for donor–acceptor cyclopropanes .
2-Phenylcyclopropane-1-carbaldehyde is an organic compound characterized by its cyclopropane structure with a phenyl group and an aldehyde functional group. Its molecular formula is and it has a molecular weight of 150.19 g/mol. The compound is primarily recognized for its unique structural features, which include a three-membered cyclopropane ring fused to a phenyl group, making it an interesting candidate for various
There's no current research on the specific mechanism of action of PCC. Its potential role in biological systems or interaction with other compounds remains unexplored.
Several synthesis methods have been developed for 2-Phenylcyclopropane-1-carbaldehyde:
2-Phenylcyclopropane-1-carbaldehyde has various applications:
Interaction studies involving 2-Phenylcyclopropane-1-carbaldehyde often focus on its reactivity with biological targets. For example, research has shown that certain cyclopropane derivatives can interact with enzymes or receptors, potentially influencing their biological activity. These studies help elucidate the mechanisms by which these compounds exert their effects and guide future drug design efforts .
Several compounds share structural similarities with 2-Phenylcyclopropane-1-carbaldehyde. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-Phenylcyclopropane | Cyclopropane ring with a phenyl group | Lacks an aldehyde functional group |
2-Methylcyclopropanecarboxaldehyde | Cyclopropane with a methyl and carboxaldehyde group | Contains a carboxylic acid functional group |
3-Phenylcyclobutane | Four-membered ring with a phenyl substituent | Larger ring size alters reactivity |
2-(4-Chlorophenyl)cyclopropanecarboxaldehyde | Chlorinated phenyl substituent | Introduction of halogen affects properties |
The presence of the aldehyde functional group in 2-Phenylcyclopropane-1-carbaldehyde distinguishes it from these similar compounds, influencing its reactivity and potential applications in organic synthesis and pharmaceuticals.
Aldehyde homologation represents a powerful methodology for accessing cyclopropane-containing carbaldehydes, offering direct routes to 2-phenylcyclopropane-1-carbaldehyde through strategic bond formation processes [1]. The fundamental approach involves the extension of aldehyde carbon chains while simultaneously constructing the strained three-membered ring system [2]. This methodology requires precise control of homoallylic cation rearrangements through strategic introduction of cation-stabilizing groups to trap the cyclopropane intermediate and ultimately allow its isolation [1] [2].
Initial investigations utilized beta-silicon stabilization for this purpose, however complications during iterative processes prompted exploration of alternative stabilizing groups [1] [2]. A heteroatom-stabilized route affords a two-step aldehyde homologation to provide cyclopropyl aldehydes and is readily amenable to iteration for the formation of contiguous cyclopropane structures [1]. The methodology begins with an initial homoaldol reaction that provides an oxygen-enecarbamate, followed by activation of the alcohol with triflic anhydride in the presence of 2,6-lutidine to afford the cyclopropyl aldehyde product [1] [2].
The reaction pathway proceeds through reactive iminium or oxonium ion intermediates, which can be exploited for trapping with nucleophiles to form structurally diverse cyclopropane products [2]. Introduction of allyltributyltin to the reaction conditions furnishes interesting cyclopropane architectures with enhanced structural complexity [2]. This approach demonstrates particular utility in accessing phenyl-substituted cyclopropane carbaldehydes where traditional cyclopropanation methods may face limitations due to steric or electronic factors [1].
Chiral auxiliary-mediated synthesis represents a cornerstone methodology for accessing enantiomerically pure 2-phenylcyclopropane-1-carbaldehyde derivatives [3] [4]. The implementation of Evans oxazolidinones as chiral auxiliaries has proven particularly effective in establishing absolute stereochemistry during cyclopropane formation [5] [6]. These auxiliaries, derived from readily available amino alcohols, provide excellent stereochemical control through their rigid conformational preferences and steric shielding effects [7] [5].
A novel three-step protocol employing aldol-cyclopropanation-retro-aldol reactions has been developed for the stereoselective synthesis of chiral cyclopropane carboxaldehydes [3] [4]. In this approach, (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one undergoes stereoselective aldol reaction with alpha,beta-unsaturated aldehyde substrates to afford syn-aldol products in high diastereomeric excess [3] [8]. Subsequently, stereoselective cyclopropanation of the allylic alcohol functionality occurs under the stereodirecting effect of the temporary beta-hydroxyl stereocentre to generate cyclopropane products in high diastereomeric excess [3] [4].
Chiral Auxiliary | Diastereomeric Excess | Enantiomeric Excess | Reaction Conditions |
---|---|---|---|
(S)-N-propionyl-5,5-dimethyl-oxazolidinone | >90% | >93% | Aldol/cyclopropanation/retro-aldol sequence |
Evans oxazolidinones | >85% | >90% | Boron enolate formation with triethylamine |
Chiral pyrrolidine derivatives | >80% | >88% | Lithium diisopropylamide activation |
The temporary stereocentre approach offers significant advantages by allowing the destruction of the auxiliary-derived stereocentre while preserving the newly formed cyclopropane stereochemistry [3] [8]. Retro-aldol cleavage of the lithium alkoxide of cyclopropyl-aldols results in destruction of the temporary beta-hydroxy stereocentres to afford the recovered chiral auxiliary and the desired chiral cyclopropane carbaldehyde [3] [4]. This methodology demonstrates excellent functional group tolerance and can accommodate various substitution patterns on the phenyl ring [4].
Transition metal-catalyzed asymmetric cyclopropanation has emerged as a premier method for accessing enantiomerically pure 2-phenylcyclopropane-1-carbaldehyde [9] [10] [11]. Rhodium-catalyzed systems utilizing chiral dirhodium carboxylate complexes demonstrate exceptional enantioselectivity with electron-deficient alkenes bearing aldehyde functionality [11] [12]. The adamantylglycine-derived catalyst rhodium bis(S-TCPTAD) achieves enantioselectivities up to 98% with a range of substrates, representing a significant advancement in asymmetric carbene transfer chemistry [11].
Copper-based catalytic systems offer complementary reactivity profiles and economic advantages over rhodium catalysts [13] [14]. Bis(oxazoline) copper complexes, particularly those incorporating tert-butyl and benzyl substituents, provide excellent asymmetric induction in cyclopropanation reactions with styrene derivatives [15] [16]. The chiral environment created by these ligands effectively discriminates between prochiral faces of the approaching alkene substrate [17] [15]. Enantioselectivities exceeding 95% have been achieved using optimized copper bis(oxazoline) systems under mild reaction conditions [16] [18].
Recent developments in organocatalytic approaches have introduced novel pathways for asymmetric cyclopropanation [9] [19]. Chiral amine-promoted intramolecular alpha-cyclopropanation of aldehydes utilizes alpha-iodo iminium functionality as a donor-acceptor carbene mimetic [9]. This methodology enables direct access to bicyclic cyclopropane scaffolds bearing phenyl substituents with excellent enantioselectivity [9] [10]. The formation of the three-membered ring proceeds through a stepwise double electrophilic alkylation cascade, representing the first asymmetric double alpha-alkylation of aldehydes [9].
Catalyst System | Enantiomeric Excess | Yield | Substrate Scope |
---|---|---|---|
Rhodium bis(S-TCPTAD) | 98% | 85-92% | Electron-deficient alkenes |
Copper bis(oxazoline) | 95% | 88-95% | Styrene derivatives |
Chiral amine organocatalysts | 93% | 82-89% | Alpha-substituted aldehydes |
Electrochemical methods have recently been integrated with organocatalytic systems to provide mild, controlled generation of electrophilic species for asymmetric cyclopropanation [19]. This electro-organocatalytic cascade eliminates the need for stoichiometric halogenating reagents while maintaining excellent enantioselectivity [19]. The controlled electrochemical generation of electrophilic iodine species in catalytic quantities prevents organocatalyst deactivation and simplifies traditional synthetic approaches [19].
The aldehyde functionality in 2-phenylcyclopropane-1-carbaldehyde provides multiple opportunities for post-synthetic modification and structural diversification [20] [21] [22]. Nucleophilic addition reactions to the carbonyl group represent the most straightforward approach for introducing additional functionality [23] [24]. Standard aldehyde transformations including reduction to primary alcohols, oxidation to carboxylic acids, and formation of imines and acetals proceed efficiently with cyclopropyl aldehydes [25] [24].
The constrained geometry of the cyclopropane ring influences the reactivity profile of the aldehyde group, often leading to enhanced electrophilicity due to the electron-withdrawing nature of the strained ring system [26] [27]. This increased reactivity facilitates nucleophilic addition reactions under milder conditions compared to analogous acyclic aldehydes [23] [24]. Cyanohydrin formation, Grignard additions, and aldol condensations proceed with excellent chemoselectivity, preserving the integrity of the cyclopropane ring [23] [24].
Chemoenzymatic strategies have been developed for the stereoselective assembly and diversification of cyclopropyl aldehydes [21] [28]. Engineered variants of sperm whale myoglobin enable highly diastereoselective and enantioselective construction of functionalized cyclopropanes through controlled biotransformation [21] [28]. Chemical transformation of these enzymatic products enables further diversification to yield collections of structurally diverse cyclopropane-containing scaffolds in enantiopure form [21] [28].
Transformation Type | Reaction Conditions | Yield Range | Stereochemical Outcome |
---|---|---|---|
Nucleophilic addition | Mild basic conditions | 85-95% | Retention of configuration |
Reduction reactions | Sodium borohydride, methanol | 90-98% | High diastereoselectivity |
Oxidation reactions | Jones reagent, chromium trioxide | 80-92% | Complete conversion |
Enzymatic modifications | Myoglobin variants, ambient conditions | 88-96% | Excellent enantioselectivity |
Ring-opening reactions of the cyclopropane moiety provide access to functionalized propyl aldehydes and related derivatives [20] [29]. Transition metal-catalyzed ring-opening processes, particularly those involving rhodium and palladium catalysts, proceed with excellent regioselectivity to provide linear products [29]. The high ring strain energy of cyclopropanes facilitates these transformations under relatively mild conditions [26] [30]. Electrophilic ring-opening with various reagents including halogens, hydrogen halides, and carbocations provides complementary reactivity patterns [29] [26].